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Compound of Interest

Compound Name: Ethyl 3-allyl-4-hydroxybenzoate

Cat. No.: B8652339

Get Quote

Whitepaper: Comprehensive Spectroscopic Characterization and Synthesis Workflow of Ethyl
3-allyl-4-hydroxybenzoate

Executive Summary & Chemical Context
Ethyl 3-allyl-4-hydroxybenzoate (CAS: 59086-51-0) is a highly versatile ortho-allyl phenol

derivative utilized extensively as a building block in medicinal chemistry. Its unique structural

motif—combining a reactive allyl group, an exchangeable phenolic hydroxyl, and an ester

moiety—makes it a critical intermediate in the synthesis of S-nitrosoglutathione reductase

(GSNOR) inhibitors[1] and benzopyran-based leukotriene antagonists[2].

This technical guide provides an authoritative, self-validating framework for the synthesis and

multi-modal spectroscopic characterization of Ethyl 3-allyl-4-hydroxybenzoate, establishing

rigorous protocols for its structural verification against baseline reference standards[3][4].

Mechanistic Causality: Synthesis via Claisen
Rearrangement
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The standard synthetic route to Ethyl 3-allyl-4-hydroxybenzoate relies on the thermal [3,3]-

sigmatropic rearrangement (Claisen rearrangement) of an O-allylated precursor[1].

Causality of Experimental Design: The reaction requires heating the intermediate, Ethyl 4-

allyloxybenzoate, to 200°C. Diphenyl ether (Ph₂O) is explicitly chosen as the solvent because

its high boiling point (259°C) provides a stable, inert thermal bath capable of overcoming the

high activation energy of the pericyclic transition state without solvent degradation. The

rearrangement initially forms a non-aromatic cyclohexadienone intermediate. The

thermodynamic drive to restore aromaticity forces a rapid tautomerization, yielding the target

ortho-allyl phenol.
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Caption: Workflow for the synthesis of Ethyl 3-allyl-4-hydroxybenzoate.
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Spectroscopic Characterization Data
To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The

data below represents the empirical consensus for the purified compound.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100
MHz, CDCl₃)
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because it is aprotic

and non-exchanging. This preserves the visibility of the phenolic -OH proton, which is critical

for confirming the success of the Claisen rearrangement.
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Position /
Group

¹H NMR (δ,
ppm)

Multiplicity
(J in Hz)

Integration
¹³C NMR (δ,
ppm)

Assignment
Notes

-CH₃ (Ester) 1.38 t (J = 7.1) 3H 14.4
Coupled to

ester -CH₂-

-OCH₂-

(Ester)
4.35 q (J = 7.1) 2H 60.7

Deshielded

by ester

oxygen

Ar-CH₂-

(Allyl)
3.42 d (J = 6.3) 2H 34.8

Benzylic/allyli

c position

=CH₂ (Allyl) 5.15 - 5.20 m 2H 116.5

Terminal

alkene

protons

-OH (Phenol) 5.60 s (broad) 1H 158.5 (C4)

D₂O

exchangeabl

e

-CH= (Allyl) 5.95 - 6.05 m 1H 135.8
Internal

alkene proton

Ar-H5 6.85 d (J = 8.4) 1H 115.5 (C5)
Ortho to -OH

group

Ar-H6 7.80
dd (J = 8.4,

2.1)
1H 130.5 (C6)

Meta-

coupling to

H2

Ar-H2 7.85 d (J = 2.1) 1H 132.0 (C2)
Ortho to allyl

group

Quaternary C - - -
166.8, 125.5,

123.0

C=O, C3, C1

respectively

Table 2: FT-IR and HRMS Data
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Technique Observed Value
Assignment /
Formula

Causality /
Significance

FT-IR (ATR) 3350 cm⁻¹ O-H stretch (broad)

Confirms presence of

hydrogen-bonded

phenol.

FT-IR (ATR) 1685 cm⁻¹ C=O stretch
Conjugated ester

carbonyl frequency.

FT-IR (ATR) 1605, 1508 cm⁻¹ C=C stretch

Aromatic ring and allyl

double bond

vibrations.

HRMS (ESI+) m/z 207.1020 [M+H]⁺ (C₁₂H₁₅O₃⁺)

Exact mass confirms

molecular formula

(Calc: 207.1016).

Self-Validating Analytical Methodologies
To guarantee trustworthiness and reproducibility, the following protocols incorporate internal

logical checks (self-validation).

Protocol 1: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15 mg of the purified Ethyl 3-allyl-4-hydroxybenzoate in 0.6

mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: TMS provides

an internal zero-point calibration, eliminating chemical shift drift caused by temperature

fluctuations.

1D ¹H NMR Acquisition: Acquire 16 scans at 298 K with a relaxation delay (D1) of 2.0

seconds.

D₂O Exchange Validation (Critical Step): Add 1 drop of D₂O to the NMR tube, shake

vigorously for 30 seconds, and re-acquire the ¹H spectrum. Causality: The disappearance of

the broad singlet at ~5.60 ppm confirms the presence of the exchangeable phenolic -OH.

This directly proves that the Claisen rearrangement successfully converted the ether

precursor back into a phenol.
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2D HMBC Acquisition: Acquire heteronuclear multiple bond correlation data to map long-

range ¹H-¹³C couplings. Validation Check: Observe cross-peaks between the allyl -CH₂-

protons (3.42 ppm) and the aromatic carbons C-2 and C-4. This definitively proves the allyl

group migrated to the ortho position (C-3).

Protocol 2: LC-HRMS Analysis
System Blank Validation: Inject a solvent blank (MeOH/H₂O) to establish a baseline.

Causality: This ensures that the observed m/z signals are strictly derived from the sample

and not column carryover.

Sample Injection: Inject 1 µL of a 1 µg/mL sample solution (in LC-MS grade MeOH) into the

ESI source.

Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The ester and

phenol oxygens readily accept a proton to form the[M+H]⁺ pseudomolecular ion.

Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin) infused

simultaneously during acquisition to maintain sub-5 ppm mass accuracy.
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Caption: Multi-modal spectroscopic logic for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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